2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-7-9-24-10-8-21)13-6-4-5-12(2)11-13/h4-6,11,15,23H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJEQIPKXXNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological Activity Comparisons
Key Observations :
- Anticonvulsant Activity: Substituents like 4-fluorophenyl (3c) and 4-propoxy (5b) enhance activity in seizure models. The target’s m-tolyl group may confer similar aromatic interactions, but the morpholino group could modulate blood-brain barrier penetration .
- Anticancer Potential: Arylidene-substituted analogs (269a–e) show strong anticancer activity, suggesting that the target’s bulky morpholino(m-tolyl)methyl group might reduce efficacy unless paired with specific receptor targets .
Physicochemical Properties
- Melting Points : Analogs with hydroxyl groups (e.g., 5e in ) exhibit high melting points (269–271°C), likely due to hydrogen bonding. The target compound’s -OH group may similarly elevate its melting point .
- Molecular Weight: The analog (C19H23FN4OS, MW = 374.48) is structurally closest to the target compound. Substituting morpholino for 3-methylpiperidinyl and m-tolyl for 2-fluorophenyl would yield a comparable MW (~376–380 g/mol) .
Q & A
Q. Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–90°C (cyclization), RT (functionalization) |
| Solvent | Ethanol (purification), DMF (reactions) |
| Catalyst | Triethylamine (1–2 eq.) |
| Reaction Time | 6–12 hrs (cyclization), 24–48 hrs (functionalization) |
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration and connectivity (e.g., morpholino protons at δ 2.3–3.5 ppm, m-tolyl aromatic signals at δ 6.7–7.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected ~370–415 Da) .
- IR Spectroscopy : Identify functional groups (e.g., –OH stretch at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
Q. Resolution Strategy :
Standardize assays using NCI-60 cell panels and controls (e.g., doxorubicin).
Perform dose-response curves in triplicate to minimize variability.
Use molecular docking (AutoDock Vina) to assess target binding consistency (e.g., EGFR kinase) .
Advanced: What strategies are effective for elucidating the mechanism of action?
Methodological Answer:
- Target Identification :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Phage Display Screening : Identify peptide motifs interacting with the compound .
- Pathway Analysis :
- Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., p-ERK downregulation) .
- RNA Sequencing : Profile gene expression changes in treated vs. untreated cells .
- In Silico Tools :
- Molecular Dynamics Simulations (GROMACS) : Study binding stability with targets like tubulin or topoisomerase II .
Basic: How to improve solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts by reacting the compound with HCl in methanol .
- Formulation : Use PEG-400 or cyclodextrin-based carriers for aqueous solubility enhancement .
- Stability Testing :
- HPLC-UV : Monitor degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hrs .
- Light Exposure Tests : Store aliquots in amber vials to prevent photodegradation.
Advanced: How to design analogs for improved selectivity against off-target effects?
Methodological Answer:
- Bioisosteric Replacement : Substitute morpholino with thiomorpholine or piperidine to modulate lipophilicity (ClogP 2.5–3.5) .
- Fragment-Based Design : Use X-ray crystallography (e.g., PDB 1XYZ) to identify non-essential moieties for truncation .
- Pharmacophore Modeling (MOE Software) : Highlight critical hydrogen bond acceptors (e.g., triazole N-atoms) and hydrophobic pockets .
Q. Example Analog Modifications :
| Modification | Impact |
|---|---|
| –OCH₃ at m-tolyl | Increased potency (IC₅₀ ↓ 30%) |
| –CF₃ substituent | Enhanced metabolic stability (t₁/₂ ↑ 2x) |
| Morpholino → Piperazine | Reduced hERG inhibition (EC₅₀ ↑ 5x) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
